(Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
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Overview
Description
“(Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate” is a complex organic compound. It contains several functional groups, including a methyl ester group, a sulfonyl group attached to a chlorophenyl group, a cyano group, and an amino group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the ester could undergo hydrolysis, the sulfonyl group might participate in substitution reactions, and the cyano group could be involved in addition reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties can be influenced by factors like molecular structure and the presence of functional groups .Scientific Research Applications
Synthetic Utility and Chemical Reactions
- Synthesis of Heterocyclic Compounds : This chemical has been utilized in the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid derivatives through cyclization reactions, highlighting its potential in creating bioactive heterocyclic compounds (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
- Intermediates for Industrial Production : Research has shown the production of intermediates such as methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate from this compound, indicating its role in facilitating industrial-scale synthesis processes (Yang Jian-she, 2009).
- Optimization of Synthesis Processes : Studies have also focused on optimizing the synthesis process for related compounds, enhancing the efficiency and yield of the reactions, thereby demonstrating the compound’s significance in improving chemical manufacturing methodologies (W. Xu, Guo, Li, & Liu, 2018).
- Biological Potential of Derivatives : The synthesis and investigation of sulfonamide hybrid Schiff bases derived from related chemical structures have been explored for their biological activities, suggesting potential applications in drug discovery (Kausar et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S/c1-24-17(21)12-2-6-14(7-3-12)20-11-16(10-19)25(22,23)15-8-4-13(18)5-9-15/h2-9,11,20H,1H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACCIEVYWKTSBR-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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